molecular formula C18H16Na2O10S2 B13821928 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt CAS No. 30056-74-7

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt

Cat. No.: B13821928
CAS No.: 30056-74-7
M. Wt: 502.4 g/mol
InChI Key: QGZCEIMQPKFFJH-SLNOCBGISA-L
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Description

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt typically involves the reaction of appropriate methoxy and sulfonic acid derivatives under controlled conditionsThe reaction conditions often require low temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce methoxy-substituted benzenes .

Scientific Research Applications

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is widely used in:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate
  • Disodium 2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonato-phenyl)prop-2-enoyl]benzenesulfonate

Uniqueness

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is unique due to its specific methoxy and sulfonic acid substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

30056-74-7

Molecular Formula

C18H16Na2O10S2

Molecular Weight

502.4 g/mol

IUPAC Name

disodium;2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonatophenyl)prop-2-enoyl]benzenesulfonate

InChI

InChI=1S/C18H18O10S2.2Na/c1-26-14-7-5-11(8-17(14)29(20,21)22)4-6-13(19)12-9-18(30(23,24)25)16(28-3)10-15(12)27-2;;/h4-10H,1-3H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b6-4+;;

InChI Key

QGZCEIMQPKFFJH-SLNOCBGISA-L

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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